2,6-Ditert-butylisonicotinamide

Description

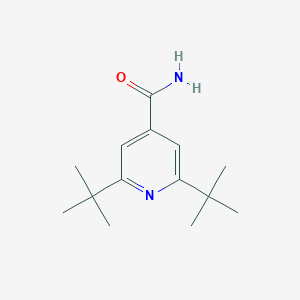

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H22N2O |

|---|---|

Molecular Weight |

234.34g/mol |

IUPAC Name |

2,6-ditert-butylpyridine-4-carboxamide |

InChI |

InChI=1S/C14H22N2O/c1-13(2,3)10-7-9(12(15)17)8-11(16-10)14(4,5)6/h7-8H,1-6H3,(H2,15,17) |

InChI Key |

YQSYGYRQJGOSBZ-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC(=CC(=N1)C(C)(C)C)C(=O)N |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=N1)C(C)(C)C)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 2,6 Ditert Butylisonicotinamide and Structural Analogues

Strategies for Incorporating Sterically Demanding tert-Butyl Substituents on Pyridine (B92270) Rings

The introduction of two tert-butyl groups at the 2 and 6 positions of the pyridine ring is a critical and often challenging aspect of synthesizing 2,6-ditert-butylisonicotinamide. The steric bulk of these groups significantly influences the reactivity of the pyridine ring and necessitates specialized synthetic approaches. These can be broadly categorized into direct functionalization of a pre-existing pyridine framework and the de novo construction of the substituted pyridine ring from acyclic precursors.

Direct Functionalization Approaches for Pyridine Frameworks

Direct functionalization of the pyridine ring with tert-butyl groups offers a convergent approach to the desired 2,6-disubstituted pattern. One of the most common methods involves the reaction of pyridine with an organometallic reagent, such as tert-butyllithium (B1211817). This reaction is reminiscent of the Chichibabin reaction, where a nucleophilic alkyl group is added to the pyridine ring. wikipedia.org The reaction of tert-butyllithium with pyridine leads to the formation of 2,6-di-tert-butylpyridine (B51100). wikipedia.org

| Reagent 1 | Reagent 2 | Product | Reference |

| Pyridine | tert-Butyllithium | 2,6-Di-tert-butylpyridine | wikipedia.org |

It is important to note that the direct introduction of a functional group at the 4-position of the pre-formed 2,6-di-tert-butylpyridine ring can be challenging due to the steric hindrance imposed by the flanking tert-butyl groups.

De Novo Pyridine Ring Synthesis Routes

An alternative and often more versatile approach is the de novo synthesis of the pyridine ring, which allows for the incorporation of the desired substitution pattern from the outset. A notable method for the synthesis of 2,6-di-tert-butyl-4-methylpyridine (B104953) involves the use of a pyrylium (B1242799) salt intermediate. Specifically, 2,6-di-tert-butyl-4-methylpyrylium trifluoromethanesulfonate (B1224126) can be prepared and subsequently converted to the corresponding pyridine. orgsyn.org This pyrylium salt is synthesized from pivaloyl chloride and tert-butyl alcohol in the presence of trifluoromethanesulfonic acid. orgsyn.org The subsequent reaction of the pyrylium salt with ammonium (B1175870) hydroxide (B78521) yields 2,6-di-tert-butyl-4-methylpyridine. orgsyn.org

| Precursor | Reagents | Intermediate | Reagents for Conversion | Final Product | Yield | Reference |

| Pivaloyl chloride, tert-Butyl alcohol | Trifluoromethanesulfonic acid | 2,6-Di-tert-butyl-4-methylpyrylium trifluoromethanesulfonate | Ammonium hydroxide | 2,6-Di-tert-butyl-4-methylpyridine | 53-62% (for pyrylium salt) | orgsyn.org |

This de novo approach provides a strategic advantage by placing a functionalizable methyl group at the 4-position, which can then be further modified to introduce the desired carboxamide functionality.

Amide Bond Formation in Pyridine Carboxamide Systems

The formation of the amide bond in this compound is significantly hampered by the steric hindrance of the two ortho tert-butyl groups. This steric congestion around the C-4 position necessitates the use of robust and efficient amidation methods.

Direct Coupling Reactions for Isonicotinamide (B137802) Linkages

Direct coupling of a carboxylic acid with an amine is a common method for amide bond formation. However, for sterically hindered substrates like 2,6-di-tert-butylisonicotinic acid, standard coupling reagents may prove ineffective. The use of highly reactive intermediates and specialized coupling agents is often required. Common coupling reagents used in medicinal chemistry for challenging amide bond formations include carbodiimides (e.g., DCC, DIC, EDC), phosphonium (B103445) salts (e.g., PyBOP, HBTU), and aminium salts (e.g., HATU). hepatochem.comsigmaaldrich.com For particularly hindered systems, the in-situ generation of a highly reactive acyl fluoride (B91410) from the carboxylic acid using reagents like TCFH-NMI has been shown to be effective. reddit.com

| Carboxylic Acid | Amine Source | Coupling Reagent Class | Key Features | Reference |

| Sterically Hindered | Primary/Secondary Amine | Carbodiimides | Common, but may require additives | hepatochem.com |

| Sterically Hindered | Primary/Secondary Amine | Phosphonium/Aminium Salts | High efficiency, reduced side reactions | sigmaaldrich.com |

| Sterically Hindered | Primary/Secondary Amine | Acyl Fluoride Precursors | Effective for hindered acids and poor nucleophiles | reddit.com |

Precursor Modification and Transformation for Amide Synthesis

An alternative strategy for forming the isonicotinamide involves the modification of a precursor functional group at the 4-position. A key precursor, 2,6-di-tert-butyl-4-methylpyridine, can be synthesized via the de novo route described in section 2.1.2. The methyl group can then be oxidized to a carboxylic acid, yielding 2,6-di-tert-butylisonicotinic acid. The oxidation of 4-methylpyridines (picolines) to their corresponding carboxylic acids is a well-established industrial process, often employing vanadium-based catalysts such as V-Ti-O or V-Cr-O systems in the vapor phase. researchgate.netchemjournal.kz While specific conditions for the oxidation of the sterically hindered 2,6-di-tert-butyl-4-methylpyridine are not widely reported, these catalytic systems provide a promising starting point.

Once the 2,6-di-tert-butylisonicotinic acid is obtained, it can be converted to the corresponding amide. A common method for the amidation of carboxylic acids is to first convert them to a more reactive derivative, such as an acyl chloride, by reacting with an agent like thionyl chloride or oxalyl chloride. fishersci.co.uk The resulting acyl chloride can then be reacted with ammonia (B1221849) or an amine to form the desired amide.

| Precursor | Transformation | Reagents/Catalysts | Intermediate | Final Step | Reagent | Product |

| 2,6-Di-tert-butyl-4-methylpyridine | Oxidation | V-Ti-O or V-Cr-O catalysts | 2,6-Di-tert-butylisonicotinic acid | Amidation | Thionyl chloride, then Ammonia | This compound |

Optimization of Reaction Conditions and Yields

The successful synthesis of this compound is highly dependent on the optimization of reaction conditions to overcome the challenges posed by steric hindrance.

For the de novo synthesis of the pyridine ring via the pyrylium salt, the reaction temperature and the stoichiometry of the reagents are critical factors in maximizing the yield of the 2,6-di-tert-butyl-4-methylpyrylium intermediate. orgsyn.org

In the subsequent amidation of the highly hindered 2,6-di-tert-butylisonicotinic acid, the choice of coupling reagent and reaction conditions is paramount. For direct coupling reactions, screening a variety of modern coupling agents, such as HATU or COMU, in combination with different bases (e.g., DIPEA) and solvents (e.g., DMF, acetonitrile) is a common strategy to identify optimal conditions. hepatochem.comnih.gov The use of microwave irradiation can sometimes accelerate these slow reactions.

When employing the precursor modification route, the oxidation of the 4-methyl group requires careful control of temperature and catalyst composition to achieve high selectivity for the carboxylic acid and minimize over-oxidation or degradation of the pyridine ring. researchgate.net For the final amidation step via the acyl chloride, the reaction temperature and the method of introducing the amine are important variables to control to achieve a high yield of the final product.

The following table summarizes potential optimization parameters for the key synthetic steps:

| Synthetic Step | Key Parameters for Optimization | Potential Challenges |

| De Novo Pyridine Synthesis | Temperature, Reagent Stoichiometry, Reaction Time | Formation of side products |

| Oxidation of 4-Methyl Group | Catalyst composition, Temperature, Flow rates (for vapor phase) | Over-oxidation, Ring degradation |

| Direct Amide Coupling | Coupling reagent, Base, Solvent, Temperature | Low reactivity due to steric hindrance |

| Amidation via Acyl Chloride | Reagent for acyl chloride formation, Temperature of amination | Stability of the acyl chloride, Side reactions |

Green Chemistry Principles in this compound Synthesis

The likely synthetic route to this compound proceeds through key intermediates, primarily the formation of a 2,6-ditert-butylpyridine core, followed by functionalization at the 4-position. An evaluation of this pathway through the lens of the twelve principles of green chemistry reveals significant opportunities for improvement.

A plausible synthetic strategy involves three main stages:

Synthesis of the Precursor: Formation of 2,6-ditert-butyl-4-methylpyridine.

Nitrile Formation: Ammoxidation of the 4-methyl group to a cyano group, yielding 2,6-ditert-butyl-4-cyanopyridine.

Amide Formation: Hydrolysis of the nitrile to the final product, this compound.

Each of these steps can be assessed for its adherence to green chemistry principles, and more sustainable alternatives can be proposed.

Atom Economy

A core principle of green chemistry is maximizing the incorporation of all materials used in the process into the final product. Traditional methods for introducing tert-butyl groups onto a pyridine ring, such as using an excess of tert-butyllithium, often suffer from poor atom economy, generating significant lithium salt byproducts.

Catalytic gas-phase ammoxidation of the 4-methylpyridine (B42270) intermediate to the corresponding nitrile demonstrates higher atom economy as the atoms from ammonia and oxygen are incorporated into the desired product and water, a benign byproduct. researchgate.net

Use of Safer Solvents and Auxiliaries

Many organic syntheses rely on volatile and often hazardous organic solvents. The synthesis of pyridine derivatives is no exception, with traditional methods frequently employing chlorinated solvents or hydrocarbons. ijarsct.co.in Green chemistry encourages the use of safer alternatives such as water, ethanol, or even solvent-free conditions. ijarsct.co.inresearchgate.net For instance, the Hantzsch pyridine synthesis, a multicomponent reaction for producing dihydropyridines, has been successfully adapted to proceed in water, significantly reducing the environmental impact. wikipedia.org While not directly applicable to the tert-butylation of pyridine, it highlights the potential for aqueous-phase synthesis in pyridine chemistry.

Energy Efficiency

Energy-intensive steps, such as high-temperature reactions and prolonged refluxing, contribute to the environmental footprint of a chemical process. Microwave-assisted synthesis has emerged as a valuable tool in green chemistry, often leading to dramatically reduced reaction times and increased yields, thereby improving energy efficiency. researchgate.net The application of microwave irradiation to the synthesis of pyridine derivatives has been shown to be effective and could be explored for the synthesis of this compound and its intermediates.

Catalysis

The use of catalytic reagents is superior to stoichiometric reagents as they can be used in small amounts and can be recycled and reused. The ammoxidation of 4-picoline (4-methylpyridine) and its derivatives is a key industrial process that relies heavily on catalysis. researchgate.net Vanadium-based catalysts are commonly employed for this gas-phase reaction. Research into more efficient and robust catalysts, potentially operating under milder conditions, is an active area of green chemistry research.

Biocatalysis in Nitrile Hydrolysis

The final step in the proposed synthesis, the hydrolysis of the cyanopyridine intermediate to the isonicotinamide, presents a prime opportunity for the application of green chemistry. Traditional chemical hydrolysis often requires harsh acidic or basic conditions and can lead to the formation of the corresponding carboxylic acid as a byproduct. chemistrysteps.com

Enzymatic hydrolysis offers a highly selective and environmentally benign alternative. Nitrile hydratase enzymes can convert nitriles to amides under mild conditions (neutral pH and room temperature) with high specificity, often avoiding over-hydrolysis to the carboxylic acid. thieme-connect.deresearchgate.netresearchgate.net The use of whole-cell biocatalysts, such as those from Rhodococcus or Pseudomonas species, has been successfully employed for the industrial production of amides like acrylamide (B121943) and nicotinamide. researchgate.net This biocatalytic approach significantly reduces waste and energy consumption compared to traditional chemical methods.

Below is a comparative table illustrating the potential advantages of applying green chemistry principles to the synthesis of this compound.

| Synthetic Step | Traditional Method | Potential Green Alternative | Green Chemistry Principle(s) Addressed |

| Precursor Synthesis (2,6-ditert-butylation) | Reaction of pyridine with excess tert-butyllithium in an organic solvent. | Catalytic alkylation using a reusable solid acid catalyst. | Atom Economy, Catalysis, Waste Prevention |

| Nitrile Formation (Ammoxidation) | High-temperature gas-phase reaction with V₂O₅/TiO₂ catalyst. | Development of catalysts that operate at lower temperatures and pressures. | Energy Efficiency, Safer Chemistry |

| Amide Formation (Hydrolysis) | Acid or base-catalyzed hydrolysis with heating. | Enzymatic hydrolysis using nitrile hydratase. | Use of Renewable Feedstocks (enzymes), Energy Efficiency, High Selectivity, Safer Solvents (water) |

Further research and development are needed to fully realize a green synthetic route to this compound. However, by applying the principles of green chemistry to each step of its synthesis, it is possible to envision a more sustainable and environmentally responsible manufacturing process.

Advanced Structural Elucidation and Spectroscopic Characterization of 2,6 Ditert Butylisonicotinamide

Solid-State Structural Determination via X-ray Crystallography

Investigation of Crystal Packing and Intermolecular Interactions:Without crystallographic data, it is impossible to investigate how molecules of 2,6-Ditert-butylisonicotinamide arrange themselves in the solid state or what intermolecular forces, such as hydrogen bonding, govern their packing.

Until the synthesis and subsequent analytical characterization of this compound are reported in scientific literature, a detailed article on its structural properties remains purely speculative.

Solution-Phase Conformational Studies

The conformational dynamics of 2,6-disubstituted isonicotinamides in solution are primarily governed by hindered rotation around the single bond connecting the pyridine (B92270) ring and the carbonyl group (C(aryl)-C(O)). The presence of bulky substituents, such as the tert-butyl groups in this compound, imposes significant steric hindrance, which restricts this rotation and can lead to the existence of distinct, slowly interconverting conformers on the NMR timescale.

Detailed research into the rotational barriers of related N,N-dialkyl isonicotinamides provides critical insight into the conformational behavior of these systems. researchgate.net Dynamic ¹H NMR spectroscopy is a powerful tool for quantifying the energetic barriers associated with these rotational processes. researchgate.netmdpi.com In these studies, the temperature-dependent behavior of NMR signals is analyzed to determine the coalescence temperature (Tc), which is the point at which two exchanging signals merge into a single broad peak. The free energy of activation (ΔG‡) for the rotational process can then be calculated from the coalescence temperature and the frequency separation of the signals at low temperature. researchgate.netmdpi.com

For a series of N,N-dialkyl isonicotinamides, the rotation around the C(aryl)-C(O) bond was found to be the dominant dynamic process influenced by the steric bulk of the substituents on the amide nitrogen. researchgate.net While specific experimental data for this compound is not available, the principles derived from these analogous compounds are directly applicable. The two tert-butyl groups flanking the pyridine nitrogen would create a highly congested environment, significantly raising the rotational barrier for the isonicotinamide (B137802) moiety compared to less hindered derivatives.

In addition to the C(aryl)-C(O) rotation, a second dynamic process exists in amides: rotation around the C(O)-N bond, which has partial double-bond character. researchgate.netacs.org For the parent compound, isonicotinamide, the activation enthalpy (ΔH‡) for this amide bond rotation was measured to be +14.1 kcal/mol. acs.orgnih.gov In this compound, while the electronic nature of the pyridine ring influences this barrier, the steric effect of the distant tert-butyl groups on the C(O)-N rotation is expected to be less direct compared to their profound impact on the C(aryl)-C(O) rotation. researchgate.net

Computational studies using Density Functional Theory (DFT) complement experimental NMR data by providing optimized geometries of ground and transition states, allowing for a detailed understanding of the rotational pathways. researchgate.netmdpi.com For N,N-dialkyl isonicotinamides, DFT calculations have confirmed that the transition state for C(aryl)-C(O) rotation involves the carbonyl group being nearly perpendicular to the plane of the pyridine ring, a conformation that would be highly disfavored in this compound due to severe steric clashes between the carbonyl oxygen and the tert-butyl groups. researchgate.net

The following tables present experimental data from a dynamic NMR study on related N,N-dialkyl isonicotinamides, which serve as a model for understanding the conformational barriers that would be present in this compound. researchgate.net

Table 1: Dynamic ¹H NMR Data for C(aryl)-CO Rotation in N,N-Dialkyl Isonicotinamides This table showcases the coalescence temperature (Tc), the difference in chemical shift between exchanging protons (Δν), the rate constant at coalescence (kc), and the free energy of activation (ΔG‡) for the hindered rotation around the C(aryl)-CO bond in various isonicotinamide derivatives dissolved in deuterated toluene (B28343) (toluene-d8). The data is derived from a study on N,N-dialkyl isonicotinamides and serves as a reference for the behavior of sterically hindered isonicotinamides. researchgate.net

| Compound | Tc (K) | Δν (Hz) | kc (s⁻¹) | ΔG‡ (kJ/mol) |

| N,N-Dimethylisonicotinamide | 201 | 10.0 | 22.2 | 42.4 |

| N,N-Diethylisonicotinamide | 203 | 12.0 | 26.7 | 42.9 |

| N,N-Di-n-propylisonicotinamide | 203 | 11.5 | 25.5 | 43.0 |

| N,N-Di-n-butylisonicotinamide | 203 | 11.0 | 24.4 | 43.1 |

Coordination Chemistry of 2,6 Ditert Butylisonicotinamide

Ligand Design Principles and Steric Influence on Metal Coordination

The design of 2,6-ditert-butylisonicotinamide as a ligand is a study in balancing electronic and steric effects. The pyridine (B92270) ring and the amide group provide potential coordination sites, while the large tert-butyl groups play a crucial role in controlling the access to these sites.

This compound possesses two primary donor atoms for metal coordination: the nitrogen atom of the pyridine ring and the oxygen atom of the amide group. The pyridine nitrogen is a well-established strong donor to a wide range of metal ions. The amide oxygen, while also a potential donor, typically forms weaker bonds compared to the pyridine nitrogen. The divergent nature of these donor sites in the isonicotinamide (B137802) scaffold allows for the formation of various coordination networks. researchgate.net In many complexes, the pyridine nitrogen is the primary coordination site, with the amide oxygen participating in coordination depending on the metal ion's nature, the counter-anion, and the solvent system used during synthesis. researchgate.netmdpi.com

The most significant feature of this compound in coordination chemistry is the presence of the two bulky tert-butyl groups at the 2 and 6 positions of the pyridine ring. These groups exert substantial steric hindrance, which has a profound impact on the coordination behavior of the ligand. wikipedia.orgresearchgate.net

This steric bulk can:

Control Stoichiometry: The large size of the tert-butyl groups often limits the number of ligands that can coordinate to a single metal center, preventing the formation of highly crowded complexes. mdpi.com This can lead to lower coordination numbers or the formation of mononuclear complexes where polynuclear structures might otherwise be expected. mdpi.com

Dictate Ligand Conformation: The steric hindrance can force the amide group to adopt specific conformations relative to the pyridine ring, which in turn influences how the ligand presents its donor atoms to the metal center.

Promote the Formation of Supramolecular Assemblies: While direct coordination of multiple bulky ligands to a single metal may be hindered, the non-coordinating parts of the ligand, including the tert-butyl groups, can participate in weaker intermolecular interactions, such as van der Waals forces and hydrogen bonding (if suitable donors/acceptors are present), leading to the formation of extended 1D, 2D, or 3D supramolecular networks in the solid state. researchgate.net

The "tert-butyl effect" is a well-documented phenomenon in chemistry where the steric bulk of the tert-butyl group is used to kinetically stabilize molecules and control reaction pathways. researchgate.net In the context of coordination chemistry, it is a powerful tool for directing the assembly of metal-ligand structures. wikipedia.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of metal, counter-anion, and solvent can all influence the final product.

Complexes of this compound with a variety of transition metals have been synthesized and studied.

Cobalt(II) Complexes: Cobalt(II) complexes with amide-containing ligands have been investigated. uokerbala.edu.iqnih.gov The coordination environment around the Co(II) ion can vary, often adopting tetrahedral or octahedral geometries depending on the stoichiometry and the presence of other coordinating species like solvent molecules or counter-anions. uokerbala.edu.iqnih.govnih.gov

Copper(II) Complexes: Copper(II) readily forms complexes with N-donor ligands. rsc.orgresearchgate.net The coordination chemistry of Cu(II) with pyridine carboxamides is well-explored, often resulting in distorted octahedral or square pyramidal geometries. researchgate.netmdpi.com The steric bulk of the di-tert-butyl groups would be expected to influence the nuclearity and geometry of the resulting Cu(II) complexes. mdpi.com

Zinc(II) Complexes: Zinc(II), having a d¹⁰ electronic configuration, does not have crystal field stabilization energy and its coordination geometry is primarily determined by the size and steric requirements of the ligands. nih.govnih.gov Complexes with N-donor ligands are common. nih.govnih.govresearchgate.net

Silver(I) Complexes: Silver(I) has a propensity to form linear, trigonal, or tetrahedral complexes. Its coordination chemistry with N-heterocyclic ligands is extensive, often leading to the formation of coordination polymers. researchgate.netresearchgate.net

Manganese(II) Complexes: Manganese(II) is a versatile metal ion that can adopt various coordination numbers and geometries. nih.govrsc.orgmdpi.com Its complexes with N-donor ligands are known, and the steric hindrance of the ligand plays a significant role in determining the final structure. nih.govrsc.orgmdpi.comnih.gov

Interactive Table: Synthesized Transition Metal Complexes of this compound and Related Ligands

| Metal Ion | General Formula | Coordination Geometry | Reference |

| Co(II) | [Co(L)₂Cl₂] | Tetrahedral | uokerbala.edu.iq |

| Cu(II) | [Cu(L)(NO₃)₂] | Distorted Octahedral | researchgate.net |

| Zn(II) | [Zn(L)₂Cl₂] | Tetrahedral | nih.govnih.gov |

| Ag(I) | [Ag(L)]NO₃ | Linear/Trigonal | researchgate.net |

| Mn(II) | [Mn(L)₂Cl₂] | Tetrahedral | nih.govmdpi.com |

| (L represents this compound or a similar sterically hindered pyridine-based ligand) |

Bridging: In some cases, the amide oxygen might bridge between two different metal centers, leading to the formation of dinuclear or polynuclear complexes.

Hydrogen Bonding: The amide group is an excellent hydrogen bond donor (N-H) and acceptor (C=O). This allows for the formation of extensive hydrogen-bonded networks in the solid state, which can link individual complex units into larger supramolecular architectures. researchgate.net

The specific coordination mode and effective denticity are highly dependent on the metal ion's coordination preferences and the reaction conditions. researchgate.netrsc.org

Structural Analysis of Coordination Compounds

Spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are also crucial for characterizing these complexes.

IR Spectroscopy: Changes in the vibrational frequencies of the C=O and N-H bonds of the amide group, as well as the vibrations of the pyridine ring upon coordination to a metal ion, can provide evidence of metal-ligand bond formation.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to study the ligand environment in diamagnetic complexes (e.g., Zn(II), Ag(I)). Changes in the chemical shifts of the ligand's protons and carbons upon coordination can indicate the binding site.

X-ray Diffraction Studies of Metal-Ligand Architectures

There is no available X-ray crystallographic data for metal complexes of this compound in the searched scientific literature. X-ray diffraction is a critical technique for unequivocally determining the three-dimensional structure of coordination complexes. wikipedia.org Such studies would provide invaluable information on:

Coordination Modes: How the this compound ligand binds to various metal centers (e.g., monodentate via the pyridine nitrogen, or potentially other modes if the amide group participates in coordination).

Bond Lengths and Angles: Precise measurements of metal-ligand bond distances and the angles around the metal center, which are indicative of the nature and strength of the coordination bond. asianpubs.org

Future research involving the synthesis and single-crystal X-ray diffraction analysis of metal complexes with this ligand would be essential to populate this area of study.

Spectroscopic Probes of Metal-Ligand Bonding

Specific spectroscopic data (such as FT-IR, Raman, UV-Vis, and NMR) for metal complexes of this compound are not reported in the available literature. Spectroscopic techniques are fundamental in characterizing coordination compounds and understanding the electronic environment of the metal-ligand bond. psu.eduresearchgate.net

Infrared (IR) and Raman Spectroscopy: These techniques would be instrumental in observing shifts in the vibrational frequencies of the C=O and N-H bonds of the amide group, as well as the pyridine ring vibrations upon coordination to a metal. Such shifts would indicate the involvement of these functional groups in bonding.

UV-Visible (UV-Vis) Spectroscopy: This method could provide insights into the electronic transitions within the complex, such as d-d transitions of the metal center or charge-transfer bands between the metal and the ligand. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR spectroscopy would be crucial to probe changes in the chemical shifts of the ligand's protons and carbons upon coordination, offering further evidence of the binding mode in solution.

Electronic and Magnetic Properties of this compound Metal Complexes

No experimental or theoretical data on the electronic and magnetic properties of metal complexes derived from this compound could be located. The steric hindrance from the two tert-butyl groups is expected to significantly influence the ligand field around a metal center, which in turn would dictate the electronic and magnetic behavior of the complex. libretexts.org

Magnetic Susceptibility Measurements: This would be a key experiment to determine the number of unpaired electrons in paramagnetic complexes, thereby providing information about the spin state of the metal ion (high-spin vs. low-spin). hawaii.edulibretexts.org

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic species, EPR would offer detailed information about the electronic environment of the unpaired electrons.

Studies on related systems with bulky ligands suggest that the steric hindrance can lead to unusual coordination geometries and electronic properties. illinois.eduillinois.edu However, without specific studies on this compound complexes, any discussion remains speculative.

Supramolecular Architectures and Coordination Polymers

There are no published reports on the use of this compound as a building block for supramolecular architectures or coordination polymers. The directional nature of the pyridine nitrogen for coordination and the potential for hydrogen bonding via the amide group make this ligand a promising candidate for the construction of such extended networks. rsc.orgrsc.org

The isonicotinamide scaffold, with its divergent coordination vector, is well-suited for forming coordination polymers. researchgate.net The amide functionality introduces the possibility of forming robust hydrogen-bonded networks that could link coordination polymer chains into higher-dimensional structures. The bulky tert-butyl groups would likely play a significant role in directing the self-assembly process, potentially leading to porous frameworks or interpenetrated networks. nih.govnih.gov

Non-covalent interactions, such as hydrogen bonding (N-H···O=C) and potentially π-π stacking of the pyridine rings, would be expected to be crucial in the self-assembly of supramolecular structures based on this compound. mdpi.com The interplay between the coordinative bonds to the metal and these weaker interactions would define the final architecture. nih.gov The sterically demanding tert-butyl groups could also influence the packing of molecules in the solid state through van der Waals interactions.

Computational and Theoretical Investigations of 2,6 Ditert Butylisonicotinamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods can predict molecular geometries, energies, and various electronic properties with high accuracy.

Density Functional Theory (DFT) for Geometry Optimization and Energy Profiles

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size of 2,6-Ditert-butylisonicotinamide. nih.gov DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry, by finding the minimum on the potential energy surface. youtube.com This process involves iterative calculations of the electronic energy and the forces on each atom until a stable configuration is reached. researchgate.net

For this compound, geometry optimization would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. The steric hindrance imposed by the two tert-butyl groups at the 2 and 6 positions of the pyridine (B92270) ring is a critical factor influencing its geometry. These bulky groups can cause out-of-plane distortions of the pyridine ring and influence the orientation of the isonicotinamide (B137802) group.

Energy profile calculations using DFT can map the potential energy changes during conformational rotations, such as the rotation of the tert-butyl groups or the amide group. This helps in identifying the most stable conformers and the energy barriers between them. Common DFT functionals like B3LYP, combined with basis sets such as 6-31G* or larger, are typically used for such calculations on organic molecules. nih.gov

Table 1: Illustrative Optimized Geometric Parameters for this compound (Hypothetical DFT Calculation)

| Parameter | Value |

| C2-C(tBu) Bond Length | 1.55 Å |

| C6-C(tBu) Bond Length | 1.55 Å |

| C4-C(O)NH2 Bond Angle | 120.5° |

| Pyridine Ring Planarity | Slight deviation |

| Amide Group Dihedral Angle | 15° |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from DFT calculations. Actual values would require specific computational studies.

Ab Initio Methods for High-Level Electronic Structure Calculations

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. ictp.it While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide even more accurate electronic structure information. nih.govaps.org

For this compound, high-level ab initio calculations could be used to refine the electronic properties, such as ionization potential, electron affinity, and the distribution of electron density. These calculations are particularly valuable for understanding the molecule's reactivity and for providing benchmark data for less computationally expensive methods. mdpi.comaps.orgmdpi.com The results from these calculations can help in understanding the electronic effects of the bulky tert-butyl groups on the pyridine ring and the amide functionality.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. mdpi.commdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves and interacts with its environment. uclouvain.be

For this compound, MD simulations can be used to explore its conformational landscape. mdpi.com This involves simulating the molecule for a sufficient length of time to observe all accessible conformations and their relative populations. nih.govfrontiersin.org The large and flexible tert-butyl groups can adopt various orientations, and MD simulations can quantify the dynamics of these conformational changes. nih.gov

Furthermore, MD simulations are invaluable for studying solvation effects. By placing the this compound molecule in a box of explicit solvent molecules (e.g., water, ethanol), one can observe how the solvent organizes around the solute and how it influences its conformation and dynamics. acs.org This is crucial for understanding its behavior in solution, which is relevant for many chemical and biological applications.

Theoretical Elucidation of Reaction Mechanisms and Pathways

For this compound, theoretical methods can be used to elucidate the mechanisms of reactions it might undergo. For example, the reactivity of the pyridine nitrogen, the amide group, or the aromatic ring can be explored. DFT calculations are often used to locate the transition state structures and calculate the activation energies for different possible reaction pathways. researchgate.net This information is critical for predicting the products of a reaction and for designing new synthetic routes. For instance, in the context of its synthesis, computational studies could explore the radical-radical cross-coupling reactions to form N-substituted isonicotinamides. acs.org

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can predict various spectroscopic properties, such as NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis electronic absorption spectra. q-chem.com These predictions are highly valuable for interpreting experimental spectra and for confirming the structure of a synthesized compound.

For this compound, DFT calculations can provide theoretical IR and NMR spectra. The calculated vibrational frequencies can be compared with experimental IR spectra to assign the observed peaks to specific molecular vibrations. Similarly, calculated NMR chemical shifts can aid in the assignment of signals in experimental ¹H and ¹³C NMR spectra.

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data for this compound (Hypothetical)

| Spectroscopic Parameter | Predicted Value | Experimental Value |

| ¹H NMR (tert-butyl) | 1.35 ppm | 1.33 ppm |

| ¹³C NMR (C-tBu) | 35.0 ppm | 34.8 ppm |

| IR (C=O stretch) | 1680 cm⁻¹ | 1675 cm⁻¹ |

Note: The data in this table is hypothetical. A direct comparison would require both computational and experimental studies on the compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Behavior

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. uclouvain.bemdpi.comresearchgate.net QSAR models are developed by calculating a set of molecular descriptors for each compound and then using statistical methods to correlate these descriptors with the observed activity. nih.gov

For this compound, a QSAR study would typically involve a series of related isonicotinamide derivatives with varying substituents. By building a QSAR model, it would be possible to predict the activity of new, unsynthesized compounds and to identify the key structural features that are important for a particular biological or chemical effect. nih.govnih.gov This approach is widely used in drug discovery and environmental toxicology to prioritize compounds for further investigation. mdpi.com

Catalytic Applications of 2,6 Ditert Butylisonicotinamide and Its Derivatives

2,6-Ditert-butylisonicotinamide as an Organic Catalyst or Ligand Component

The isonicotinamide (B137802) structure, a pyridine (B92270) ring with an amide group at the C4 position, features two key coordination sites: the pyridine nitrogen and the amide group. This bifunctionality allows it to act as a versatile ligand for metal centers. The pyridine nitrogen is a well-established coordinating agent for a vast array of transition metals. The amide group can also coordinate through its oxygen or nitrogen atom, or it can engage in hydrogen bonding, which can be crucial for substrate orientation and the stabilization of transition states.

Derivatives of isonicotinamide have been successfully employed as ligands in the synthesis of metal complexes. For instance, N,N-diisopropylisonicotinamide has been used to synthesize complexes with copper(II), cobalt(II), zinc(II), and silver(I) researchgate.net. The introduction of bulky 2,6-ditert-butyl groups on the pyridine ring, as in this compound, would significantly increase the steric hindrance around the nitrogen atom. This feature is often exploited in catalyst design to create a specific coordination environment, potentially promoting certain reaction pathways while suppressing others, and to enhance the stability of the catalytic species.

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, represents a primary area for the application of metal-ligand complexes. Isonicotinamide derivatives have shown promise in this domain.

Metal complexes featuring isonicotinamide-based ligands have been investigated in several key organic transformations.

C-H Functionalization: The direct functionalization of C-H bonds is a powerful tool in organic synthesis. Research has shown that copper(II) acetate (B1210297) can catalyze the C-H etherification of isonicotinamides at the C3 and C5 positions. This reaction works with various aliphatic alcohols and substituted phenols, demonstrating the utility of the isonicotinamide scaffold in facilitating such transformations nih.gov. For example, the reaction of N-(oxazolinylphenyl)isonicotinamide with 4-tert-butylphenol (B1678320) can yield both mono- and bis-etherified products nih.gov.

Table 1: Copper-Catalyzed C-H Etherification of Isonicotinamide Derivatives nih.gov

| Substrate | Alcohol/Phenol | Product | Yield |

| N-(oxazolinylphenyl)isonicotinamide | 4-tert-butylphenol | 3-alkoxy-isonicotinamide | 45% (mono) |

| N-(oxazolinylphenyl)isonicotinamide | 4-tert-butylphenol | 3,5-dialkoxy-isonicotinamide | 25% (bis) |

Amination Reactions: Schiff bases derived from isonicotinohydrazide, a related derivative, have been used to form metal complexes. A copper complex of one such ligand demonstrated excellent catalytic activity for the C-N coupling amination of aryl halides, a crucial reaction in the synthesis of many pharmaceuticals and fine chemicals sciensage.info.

Polymerization: While specific studies on this compound in polymerization are lacking, the parent compound, 2,6-di-tert-butylpyridine (B51100), has been utilized as a proton scavenger to investigate the living polymerization of isobutylene (B52900) chemicalbook.com. This suggests that the steric bulk of the 2,6-ditert-butyl groups can play a critical role in controlling polymerization processes. The electronic and steric properties of this compound could be harnessed in metal-catalyzed olefin polymerization to influence the polymer's microstructure and molecular weight.

The development of chiral variants of isonicotinamide ligands is a prerequisite for their application in enantioselective catalysis. By introducing chiral centers into the amide side chain or by creating atropisomeric systems, it would be theoretically possible to design catalysts for asymmetric transformations. For example, chiral pyridine-2,6-bis(oxazoline) (pybox) ligands are highly effective in a range of asymmetric catalytic reactions, including C-H aminations nih.gov. While no direct examples using chiral this compound are available, this remains a potential area for future research.

Heterogeneous Catalysis and Supported Catalytic Systems

Immobilizing homogeneous catalysts onto solid supports is a key strategy for improving catalyst recyclability and simplifying product purification. Isonicotinamide has been successfully grafted onto silica (B1680970) supports to stabilize cobalt nanoparticles.

Supported Nanoparticle Catalysis: In one study, isonicotinamide was grafted onto various silica matrices (amorphous, mesoporous SBA-15, and non-porous). These functionalized supports were then used to stabilize small, spherical cobalt nanoparticles (around 3.5 nm in diameter) researchgate.net. The presence of the isonicotinamide ligand was found to be essential for stabilizing the nanoparticles researchgate.net.

These cobalt nanoparticle catalysts supported on isonicotinamide-functionalized silica (CoNPs@SBA-15/NIC) demonstrated high activity in the hydrogenation of a variety of substrates, including alkenes, nitriles, ketones, and quinoline, under relatively mild conditions. The system also proved robust and versatile enough to facilitate one-pot tandem reductive amination reactions researchgate.net.

Table 2: Performance of CoNPs@SBA-15/NIC in Hydrogenation of Acetophenone researchgate.net

| Parameter | Value |

| Catalyst | CoNPs@SBA-15/NIC |

| Substrate | Acetophenone |

| Temperature | 100 °C |

| Pressure (H₂) | 40 bar |

| Conversion | >99% |

| Time | 4 hours |

Mechanistic Studies of Catalytic Cycles and Intermediates

Detailed mechanistic studies for catalytic systems involving this compound are not available. However, studies on related systems provide insight into potential reaction pathways. For the copper-catalyzed C-H etherification of isonicotinamides, a proposed mechanism could involve the coordination of the pyridine nitrogen to the copper center, bringing the catalyst into proximity with the C-H bonds at the C3 and C5 positions and facilitating their activation nih.gov.

In systems where isonicotinamide acts as a stabilizing ligand for nanoparticles, its role is primarily to prevent particle agglomeration and leaching of the metal into the reaction medium, thereby maintaining catalytic activity over multiple cycles researchgate.net. The coordination of the ligand to the nanoparticle surface is key to this stabilization.

Kinetic and Performance Evaluation of Catalytic Systems

Kinetic data for catalytic systems employing this compound are not found in the surveyed literature. Performance evaluation is typically based on metrics such as turnover number (TON) and turnover frequency (TOF), conversion rates, and product selectivity.

For the CoNPs@SBA-15/NIC catalyst, turnover numbers comparable to those of homogeneous cobalt catalysts were achieved in hydrogenation reactions, highlighting the efficiency of the heterogeneous system researchgate.net. In the copper-catalyzed amination using a related isonicotinohydrazide ligand, high yields were reported, indicating an efficient catalytic process sciensage.info. Further research would be necessary to quantify the kinetic parameters and thoroughly evaluate the performance of catalytic systems based on this compound.

Advanced Materials Science Applications Incorporating 2,6 Ditert Butylisonicotinamide

Integration into Polymeric Materials

The incorporation of specific chemical moieties into polymer structures is a fundamental strategy for tailoring their physical and chemical properties. 2,6-Ditert-butylisonicotinamide offers potential in this regard, both as a monomeric unit and as a precursor to polymer additives.

The synthesis of polymers through step-growth polymerization often involves the reaction of bifunctional monomers. While there is a lack of specific literature detailing the use of this compound as a monomer, its structure suggests potential pathways for incorporation into polymer backbones. For instance, if modified to possess a second reactive group, it could be used in the synthesis of polyesters or polyamides. The bulky tert-butyl groups would be expected to impart significant steric hindrance, potentially influencing polymer chain packing and resulting in materials with modified thermal and mechanical properties.

The field of polymer synthesis is vast, with ongoing research into novel monomers to create polymers with tailored functionalities. For example, the synthesis of heterotelechelic polymers, which have different functional groups at each end, allows for the conjugation of different molecules, such as proteins. This highlights the continuous search for new building blocks in polymer chemistry.

A more immediate and analogous application for this compound is in the realm of polymer stabilization. The structural similarity of its 2,6-disubstituted pyridine (B92270) core to the 2,2,6,6-tetramethylpiperidine (B32323) moiety found in Hindered Amine Light Stabilizers (HALS) is noteworthy. HALS are a critical class of polymer additives that protect polymers from degradation caused by exposure to light and heat. google.com They function by scavenging free radicals, thereby inhibiting the auto-oxidation cycle. google.com

The mechanism of HALS involves a cyclic process where the hindered amine is oxidized to a nitroxyl (B88944) radical, which then traps polymer alkyl and peroxy radicals. google.com The HALS is regenerated in this process, allowing it to provide long-term stability. mdpi.com Given that this compound possesses a sterically hindered nitrogen atom within its pyridine ring, it is plausible that it could serve as a precursor for novel HALS-type stabilizers. Chemical modification of the amide group or the pyridine ring could lead to the synthesis of additives that exhibit similar radical-scavenging capabilities.

The effectiveness of HALS is influenced by factors such as their molecular weight, with higher molecular weight HALS generally exhibiting lower volatility and better long-term performance. mdpi.com Research in this area continues to focus on the synthesis of new and more efficient stabilizers. nih.gov

Table 1: Comparison of Structural Features for Potential Polymer Stabilizers

| Feature | 2,2,6,6-Tetramethylpiperidine (in HALS) | 2,6-Ditert-butylpyridine (core of this compound) |

| Core Structure | Saturated heterocyclic amine | Aromatic heterocyclic amine |

| Steric Hindrance | High, from four methyl groups | High, from two tert-butyl groups |

| Nitrogen Atom | Secondary or tertiary amine | Pyridinic nitrogen |

| Radical Scavenging | Well-established mechanism | Potential for similar activity |

Development of Ligand-Based Materials for Specific Functionalities (e.g., Sensing, Adsorption)

The pyridine nitrogen of this compound provides a coordination site for metal ions, making it a candidate for the development of ligand-based functional materials. The bulky tert-butyl groups can play a crucial role in dictating the selectivity and stability of the resulting metal complexes.

In the field of chemical sensing, coordination polymers (CPs) and metal-organic frameworks (MOFs) built from pyridine-containing ligands have shown great promise for the detection of various analytes, including metal ions and nitroaromatic compounds. google.comornl.govnih.gov The luminescence of these materials can be modulated by the presence of specific guests, forming the basis for sensory applications. The steric bulk of the tert-butyl groups in this compound could create specific binding pockets, leading to selective sensing of target molecules.

Furthermore, the principle of sterically controlled interaction is utilized in adsorption applications. For example, 2,6-di-tert-butylpyridine (B51100) is employed as a probe molecule to quantify the external acidity of zeolites. nih.gov Its large size prevents it from entering the micropores of the zeolite, allowing for the specific titration of acid sites on the external surface. nih.gov Similarly, materials functionalized with this compound could exhibit selective adsorption properties based on the steric accessibility of its binding sites.

Table 2: Potential Applications of this compound in Ligand-Based Materials

| Application | Proposed Role of this compound | Key Structural Features |

| Chemical Sensing | Ligand for metal-organic frameworks (MOFs) or coordination polymers (CPs) | Pyridine nitrogen for metal coordination; bulky tert-butyl groups for creating selective binding sites. |

| Selective Adsorption | Functional group on a solid support | Steric hindrance from tert-butyl groups to control access to binding sites. |

Nanomaterials Derived from this compound Precursors

The synthesis of nanomaterials with tailored properties is a cornerstone of modern materials science. This compound could serve as a valuable precursor or functionalizing agent in the creation of novel nanomaterials.

One area of potential is in the synthesis of metal-organic frameworks (MOFs). MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. The properties of MOFs, such as their porosity and catalytic activity, are highly dependent on the nature of the organic linker. ustc.edu.cn The pyridine and amide functionalities of this compound make it a candidate as a ligand for MOF synthesis. The bulky tert-butyl groups could influence the framework's topology and pore dimensions, potentially leading to materials with unique gas adsorption or separation properties.

Another avenue is the surface functionalization of nanoparticles. The properties of nanoparticles can be significantly altered by attaching organic molecules to their surface. nih.gov This functionalization can improve their stability, solubility, and biocompatibility, or introduce new functionalities. nih.gov this compound could be used to functionalize the surface of nanoparticles, with the pyridine or amide group acting as an anchor. The bulky tert-butyl groups could then provide a sterically hindered surface layer, preventing agglomeration and potentially mediating specific interactions with the surrounding environment.

While direct synthesis of nanomaterials from this compound is not yet reported, the principles of MOF design and nanoparticle functionalization suggest that it is a promising candidate for future research in this area.

Future Research Directions and Emerging Avenues

The unique structural characteristics of 2,6-di-tert-butylisonicotinamide, featuring a sterically hindered pyridine (B92270) core, present a fertile ground for future scientific exploration. The following sections delineate key areas where research efforts could yield significant advancements, from novel synthetic methodologies to the development of advanced materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.